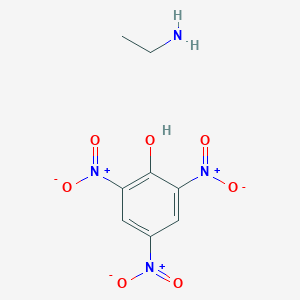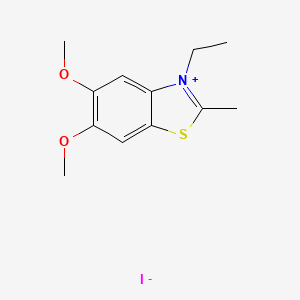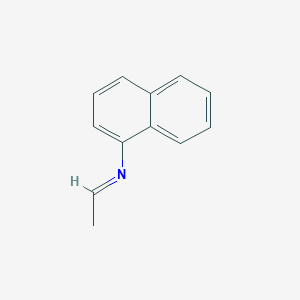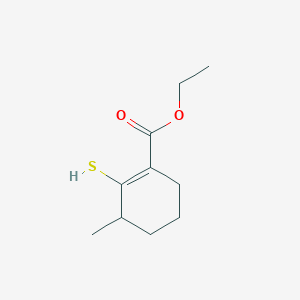
Ethanamine;2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanamine;2,4,6-trinitrophenol, also known as picric acid, is an organic compound with the formula (O₂N)₃C₆H₂OH. It is a yellow crystalline solid that is highly acidic and has a bitter taste. This compound is known for its explosive properties and has been used in various applications, including as a military explosive, antiseptic, and dye .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Picric acid can be synthesized through the nitration of phenol. The process involves treating phenol with concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 2, 4, and 6 positions on the phenol ring . The reaction conditions typically require controlled temperatures to prevent decomposition and ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, picric acid is produced by nitrating phenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out in large reactors with precise temperature control to ensure safety and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Picric acid undergoes various chemical reactions, including:
Oxidation: Picric acid can be oxidized to form picryl chloride.
Reduction: It can be reduced to form picramic acid.
Substitution: Picric acid can undergo substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like chlorine or hypochlorous acid are used.
Reduction: Reducing agents such as sodium sulfide or iron filings in the presence of hydrochloric acid are commonly used.
Substitution: Various nucleophiles can be used to replace the nitro groups under specific conditions.
Major Products
Oxidation: Picryl chloride
Reduction: Picramic acid
Substitution: Depending on the nucleophile, different substituted products can be formed.
Aplicaciones Científicas De Investigación
Picric acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the detection of metals and in the synthesis of other chemical compounds.
Biology: Employed in histology for staining tissues.
Medicine: Historically used as an antiseptic and in burn treatments.
Industry: Utilized in the manufacture of explosives and dyes .
Mecanismo De Acción
Picric acid exerts its effects primarily through its ability to form complexes with metals and proteins. The nitro groups on the phenol ring are highly electron-withdrawing, making the compound a strong acid. This property allows picric acid to interact with various molecular targets, including enzymes and metal ions, disrupting their normal function .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenol: Another nitrophenol compound used in biochemical studies.
Trinitrotoluene (TNT): A well-known explosive with similar nitration patterns but different applications.
Nitrobenzene: A simpler nitro compound used in the synthesis of aniline .
Uniqueness
Picric acid is unique due to its combination of high acidity and explosive properties. Unlike other nitrophenols, it has been extensively used in both military and industrial applications, making it a compound of significant historical and practical importance .
Propiedades
Número CAS |
53332-84-6 |
|---|---|
Fórmula molecular |
C8H10N4O7 |
Peso molecular |
274.19 g/mol |
Nombre IUPAC |
ethanamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C2H7N/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2-3/h1-2,10H;2-3H2,1H3 |
Clave InChI |
UZRIMNBAELALIW-UHFFFAOYSA-N |
SMILES canónico |
CCN.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4,4'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14633304.png)

![2-{2-[(3,4-Dihydro-2H-pyran-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14633320.png)



![4,4'-{1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14633340.png)
